(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid
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Overview
Description
(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a methylamino group, a fluorine atom, and a chiral center, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a preparation of α-aminonitriles, followed by hydrolysis to yield the desired amino acid . The reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other methods such as electrosynthesis, which is a greener route for the preparation of amides . Electrosynthesis offers the advantage of being more sustainable and environmentally friendly compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid
- (S)-2-(methylamino)-4-fluoro-4-methylpentanoic acid
- (S)-2-(benzyl(methyl)amino)-4-chloro-4-methylpentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,15)9-12(13(17)18)16(3)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITDXBUPTRYPHD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N(C)CC1=CC=CC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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